molecular formula C13H20N2O B3013321 [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine CAS No. 1820570-65-7

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine

Cat. No.: B3013321
CAS No.: 1820570-65-7
M. Wt: 220.316
InChI Key: IHYHVOPKIDYLEC-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its morpholine ring structure, which is substituted with an ethyl group and a phenyl group, making it a versatile material for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Halogenated compounds, organometallic reagents

Major Products Formed

Scientific Research Applications

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require further study to fully understand .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine include:

    Morpholine derivatives: Compounds with similar ring structures but different substituents.

    Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHVOPKIDYLEC-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.